molecular formula C21H26N2O6S B2471837 Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate CAS No. 1207052-29-6

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate

Cat. No. B2471837
CAS RN: 1207052-29-6
M. Wt: 434.51
InChI Key: TWRFHZSLXYMMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reduction reactions. The compound could also participate in reactions involving the carboxamide group or the methyl ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the types of intermolecular forces present .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives carrying the sulfonamide moiety have shown promising antibacterial and antifungal activities. These compounds were tested against various strains of bacteria and fungi, demonstrating higher activity in some cases compared to reference drugs. This suggests their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Chemical Synthesis and Reactivity

Research into the chemical synthesis and reactivity of similar compounds has led to the discovery of new reaction pathways and the development of novel molecules. For example, the cyclization of certain benzoate derivatives in the presence of bases has been explored, revealing specific product formations regardless of the base strength used (Ukrainets et al., 2014).

Enzymatic and Catalytic Studies

Compounds with similar structural features have been used to study enzymatic and catalytic processes. Research on the metal-ion-catalyzed deacylation of related compounds provides insights into the cooperative catalysis by metal ions and the benzoyl carboxyl group, highlighting their roles in nucleophilic attacks and general acid catalysis (Suh et al., 1992).

Pharmacological Potential

Some studies focus on the metabolic fate of synthetic cannabinoid receptor agonists containing sulfamoyl benzoate or benzamide core structures. These investigations aim to identify phase I and II metabolites, contributing to the development of analytical targets for toxicological screenings. Such research underscores the importance of understanding the metabolic pathways and pharmacokinetic profiles of these compounds (Richter et al., 2022).

properties

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonyl-5-methylfuran-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-13-9-14(2)12-23(11-13)30(26,27)19-10-18(29-15(19)3)20(24)22-17-8-6-5-7-16(17)21(25)28-4/h5-8,10,13-14H,9,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRFHZSLXYMMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.